2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole
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Overview
Description
6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a complex organic compound that features both pyridine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the condensation of 6-methyl-2-pyridinecarbaldehyde with 2-(1H-1,3-benzimidazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting microbial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-(1H-1,3-Benzimidazol-2-yl)hydrazine: Another precursor used in the synthesis.
Benzimidazole derivatives: Compounds with similar biological activities and applications.
Uniqueness
6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is unique due to its dual functionality, combining the properties of both pyridine and benzimidazole rings. This dual functionality enhances its reactivity and broadens its range of applications in various fields.
Properties
Molecular Formula |
C14H13N5 |
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Molecular Weight |
251.29 g/mol |
IUPAC Name |
N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H13N5/c1-10-5-4-6-11(16-10)9-15-19-14-17-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H2,17,18,19)/b15-9+ |
InChI Key |
LTAAXTFCJPUHRK-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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